![molecular formula C18H19N5O4S2 B11038191 ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11038191.png)

ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

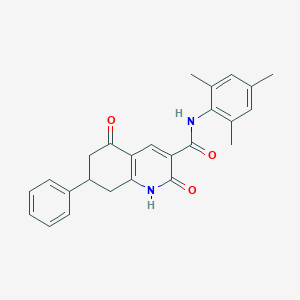

Ethyl-5-{[1-(3,4-Dimethylphenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, einen Thiadiazolring und verschiedene funktionelle Gruppen wie Ethoxycarbonyl- und Sulfanylgruppen umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-{[1-(3,4-Dimethylphenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat umfasst typischerweise mehrere Schritte:

-

Bildung des Triazolrings: : Der Triazolring kann durch eine Huisgen-1,3-dipolare Cycloadditionsreaktion zwischen einem Azid und einem Alkin synthetisiert werden. In diesem Fall ist das Azidvorläufer 3,4-Dimethylphenylazid und das Alkin ist Ethylpropiolat. Die Reaktion wird üblicherweise in Gegenwart eines Kupfer(I)-Katalysators unter milden Bedingungen durchgeführt.

-

Einführung des Thiadiazolrings: : Der Thiadiazolring wird durch eine Cyclisierungsreaktion mit einem Thiosemicarbazidderivat eingeführt. Dieser Schritt erfordert oft die Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl₃), um den Cyclisierungsprozess zu erleichtern.

-

Bildung der endgültigen Verbindung: : Der letzte Schritt beinhaltet die Kupplung der Triazol- und Thiadiazolzwischenprodukte. Dies wird typischerweise durch eine nucleophile Substitutionsreaktion erreicht, bei der die Sulfanylgruppe des Thiadiazols das elektrophile Kohlenstoffatom des Triazolrings angreift und die gewünschte Verbindung bildet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie, um das Endprodukt zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 3,4-dimethylphenyl azide, and the alkyne is ethyl propiolate. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

-

Introduction of the Thiadiazole Ring: : The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process.

-

Formation of the Final Compound: : The final step involves the coupling of the triazole and thiadiazole intermediates. This is typically achieved through a nucleophilic substitution reaction where the sulfanyl group of the thiadiazole attacks the electrophilic carbon of the triazole ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Triazol- und Thiadiazolringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Triazol- und Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wurde Ethyl-5-{[1-(3,4-Dimethylphenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat auf sein Potenzial als antimikrobielles Mittel untersucht. Seine Fähigkeit, das Wachstum bestimmter Bakterien und Pilze zu hemmen, macht es zu einem Kandidaten für die Entwicklung neuer Antibiotika.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Seine strukturellen Merkmale deuten darauf hin, dass es mit verschiedenen biologischen Zielstrukturen interagieren könnte, was es zu einem Kandidaten für die Arzneimittelentwicklung macht, insbesondere in den Bereichen Entzündungshemmung und Krebstherapie.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt werden. Seine Reaktivität und Stabilität machen es für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-{[1-(3,4-Dimethylphenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann die Verbindung bei ihrer antimikrobiellen Aktivität wichtige Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zum Zelltod führt. In Krebsanwendungen kann es mit Signalwegen interferieren, die die Zellproliferation und Apoptose regulieren.

Wirkmechanismus

The mechanism of action of ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-5-{[1-(Phenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat: Ähnliche Struktur, jedoch ohne die Dimethylgruppen am Phenylring.

Methyl-5-{[1-(3,4-Dimethylphenyl)-4-(Methoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat: Ähnliche Struktur, jedoch mit einer Methoxycarbonylgruppe anstelle von Ethoxycarbonyl.

Einzigartigkeit

Das Vorhandensein der 3,4-Dimethylphenylgruppe und der Ethoxycarbonylgruppe in Ethyl-5-{[1-(3,4-Dimethylphenyl)-4-(Ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazol-4-carboxylat verleiht ihm einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und Potenzial für spezifische biologische Wechselwirkungen.

Eigenschaften

Molekularformel |

C18H19N5O4S2 |

|---|---|

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

ethyl 5-[3-(3,4-dimethylphenyl)-5-ethoxycarbonyltriazol-4-yl]sulfanylthiadiazole-4-carboxylate |

InChI |

InChI=1S/C18H19N5O4S2/c1-5-26-16(24)13-15(28-18-14(20-22-29-18)17(25)27-6-2)23(21-19-13)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3 |

InChI-Schlüssel |

LVYKUXKIJQQRPB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)C)SC3=C(N=NS3)C(=O)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)

![6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11038125.png)

![3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11038127.png)

![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)

![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)

![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)

![5-(3,4-dimethylphenyl)-3-(2-furyl)-1-phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11038153.png)

![4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11038157.png)

![2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038166.png)

methanethione](/img/structure/B11038171.png)